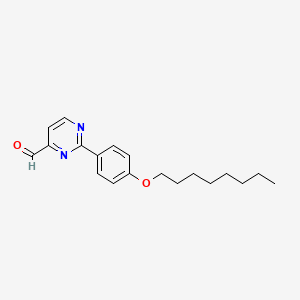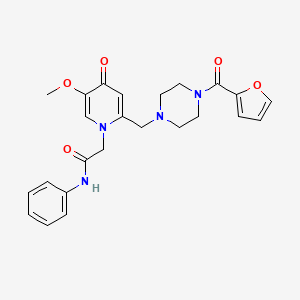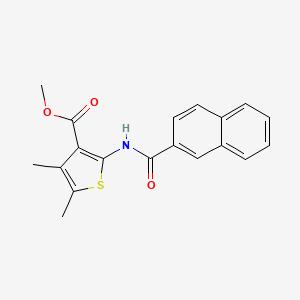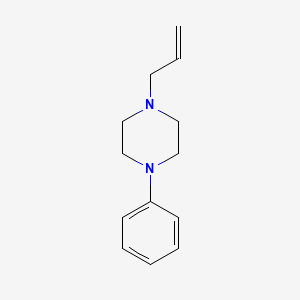methanone CAS No. 478048-72-5](/img/structure/B2406788.png)
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](2-methylphenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound belongs to the family of benzoxazines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Neuroprotective Activities
A study by Largeron et al. (2001) reported on the antioxidant properties of 8-alkylamino-1,4-benzoxazine derivatives, showcasing their potential as neuroprotective agents. Specifically, the derivatives demonstrated significant efficacy in preventing ATP level decreases caused by hypoxia in astrocytes and protected against brain lesions in mice, suggesting a promising application in addressing cerebral palsy-related lesions (Largeron et al., 2001).
Synthesis and Antioxidant Properties
Further exploration into the synthesis of benzoxazine derivatives, such as those discussed by Largeron and Fleury (1998), emphasizes the chemical versatility and potential antioxidant applications of these compounds. The electrochemical synthesis method presented offers a novel pathway for creating benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).
Photophysical Properties
Research by Guzow et al. (2005) on the photophysical properties of benzoxazol-5-yl derivatives highlights the potential for these compounds in photodynamic therapy and as fluorescent markers. The study found that electron-donor and acceptor substituents significantly affect fluorescence quantum yields, making these derivatives adaptable for various scientific and medical applications (Guzow et al., 2005).
Complexation with Metal Ions
The work by Iasco et al. (2012) on benzoxazole derivative ligands and their complexation with metal ions opens up new avenues for the application of these compounds in catalysis and material science. Their research demonstrated the versatile transformations of benzoxazole-based ligands upon complexation, indicating potential uses in the development of novel materials and catalysts (Iasco et al., 2012).
Fluorescent Probes and Photopolymerization
Guzow et al. (2007) synthesized N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives, demonstrating their capability as efficient fluorescent probes and potential chemosensors for metal ions or protons due to their high molar absorption coefficients and fluorescence quantum yields. This finding underscores the application of benzoxazine derivatives in sensor technology and analytical chemistry (Guzow et al., 2007).
Propiedades
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-9-5-6-10-15(14)19(22)21-16-11-7-8-12-17(16)23-13-18(21)20(2,3)4/h5-12,18H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUNBNUSSDQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC3=CC=CC=C32)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B2406707.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2406709.png)



![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)

![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)